molecular formula C4H11NO2 B121010 Bis(2-hydroxyethyl)-D8-amine CAS No. 103691-51-6

Bis(2-hydroxyethyl)-D8-amine

Cat. No. B121010
M. Wt: 113.18 g/mol
InChI Key: ZBCBWPMODOFKDW-SVYQBANQSA-N
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Description

Bis(2-hydroxyethyl)-D8-amine is a compound that falls within the category of bis(alkyl)amines, which are characterized by having two alkyl groups attached to a nitrogen atom. While the specific compound Bis(2-hydroxyethyl)-D8-amine is not directly mentioned in the provided papers, the general class of bis(alkyl)amines is represented and studied for various applications in the field of chemistry.

Synthesis Analysis

The synthesis of bis(alkyl)amines can involve catalytic processes, as seen in the paper discussing the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines . This process could potentially be adapted for the synthesis of Bis(2-hydroxyethyl)-D8-amine by choosing appropriate starting materials and conditions. Additionally, the palladium-catalyzed amination reaction described in the synthesis of bis(amine anhydride)s provides insight into another method that could be used for synthesizing bis(alkyl)amines .

Molecular Structure Analysis

The molecular structure of bis(alkyl)amines can significantly influence their properties and reactivity. For instance, the structure-activity relationships for bis(phenylalkyl)amines indicate that the presence of certain functional groups and the distance between aromatic rings can affect the potency and selectivity of these compounds as NMDA receptor antagonists . These findings suggest that the molecular structure of Bis(2-hydroxyethyl)-D8-amine would also be crucial in determining its chemical behavior and potential applications.

Chemical Reactions Analysis

Bis(alkyl)amines can participate in various chemical reactions. For example, bis(2-ethylhexyl)amine has been used as an organocatalyst for reactions involving iminium ions . This suggests that Bis(2-hydroxyethyl)-D8-amine could also act as a catalyst or reactant in similar chemical processes. Moreover, the stable methanimine equivalent described in the synthesis of β-lactams through [2 + 2] cycloadditions with ketenes exemplifies the reactivity of bis(alkyl)amines in cycloaddition reactions, which could be relevant for Bis(2-hydroxyethyl)-D8-amine as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(alkyl)amines are influenced by their molecular structures. The study on bis(phenylalkyl)amines highlights the importance of the phenolic OH group and the basic nitrogen atom in determining the compound's interactions with biological receptors . Similarly, the solubility and thermal properties of polymers derived from bis(amine anhydride)s are affected by the incorporation of bulky groups along the polymer backbone . These insights can be extrapolated to predict that Bis(2-hydroxyethyl)-D8-amine would have specific solubility, thermal stability, and reactivity profiles based on its molecular structure.

Scientific Research Applications

  • Demulsification of Heavy Crude Oil Emulsions:

    • A study by Abdullah, Al‐Lohedan, and Atta (2021) discusses the preparation of amphiphilic polyethylene amine terephthalate using a product similar to Bis(2-hydroxyethyl)-D8-amine. This compound showed increased efficiency in demulsifying water in heavy crude (W/O) emulsions.
  • Synthesis of Biopolymers:

    • Xu et al. (2016) report on the synthesis of bis(hydroxylmethylfurfuryl)amine from 5-hydroxymethylfurfural, indicating potential in forming functional biopolymers with tunable properties. This research highlights the versatility of compounds related to Bis(2-hydroxyethyl)-D8-amine in polymer synthesis (Xu et al., 2016).
  • Copolymerization for Polymer Chemistry:

    • Devaine-Pressing, Dawe, and Kozak (2015) explored the copolymerization of cyclohexene oxide and carbon dioxide using chromium(III) amino-bis(phenolato) complexes. This study demonstrates the application of bis(amine) compounds in creating polycarbonates with low molecular weight and narrow dispersities (Devaine-Pressing, Dawe, & Kozak, 2015).
  • Biomedical Applications of Poly(amido-amine)s:

    • Ferruti, Marchisio, and Duncan (2002) discuss the biomedical applications of Poly(amido-amine)s (PAAs), which are obtained from the polyaddition of primary or secondary aliphatic amines to bis(acrylamide)s. PAAs are suitable for various biomedical applications due to their solubility, degradability, and compatibility (Ferruti, Marchisio, & Duncan, 2002).
  • Catalysis in Hydrolysis Reactions:

    • Vassilev et al. (1999) studied Poly(propylene imine) dendrimer complexes as catalysts for the hydrolysis of bis-(p-nitrophenyl) phosphate. Their findings suggest that compounds like Bis(2-hydroxyethyl)-D8-amine can be used to catalyze hydrolysis reactions in specific conditions (Vassilev et al., 1999).
  • Synthesis and Interaction with DNA:

    • Ouyang Ze (2009) synthesized a complex involving bis(2-benzimidazolylmethyl)amine and studied its interaction with DNA, indicating the potential of bis(amine) compounds in DNA binding studies (Ouyang Ze, 2009).

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCBWPMODOFKDW-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol

Synthesis routes and methods I

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

16.1 g of polypropylene glycol (M=480), 65.7 g of anhydrous tetrahydrofuran and 0.22 g of toluenesulfonyl isocyanate were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13 g of tolylene-2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added and the mixture was heated under reflux for two hours. 6.9 g of the addition product formed from 1 mol of succinic anhydride and 1 mol of diethanolamine were then added and refluxing was continued for a further two hours. The solution was then diluted with 42.2 g of tetrahydrofuran and 1.95 g of polyoxypropylenediamine (M=420) in 42.2 g of tetrahydrofuran were added dropwise.
[Compound]
Name
polypropylene glycol
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
solvent
Reaction Step One
[Compound]
Name
tolylene-2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Though the temperature increased up to 150° C. by the heat of reaction over the length of about 20 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 500 hrs near the outlet of the catalytic layer. As a result, deterioration in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=69/30/1. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
50 mL
Type
catalyst
Reaction Step Five

Synthesis routes and methods V

Procedure details

In this example, it was asserted that a white, pulverulent diethanolamine carbamate was obtained by the introduction of carbon dioxide into a solution of diethanolamine in benzene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
diethanolamine carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CN Craciunescu, MD Niculescu, Z Guo… - Toxicological …, 2009 - academic.oup.com
Diethanolamine (DEA) is a common ingredient of personal care products. Dermal administration of DEA diminishes hepatic stores of the essential nutrient choline and alters brain …
Number of citations: 15 academic.oup.com

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